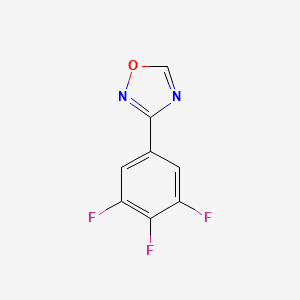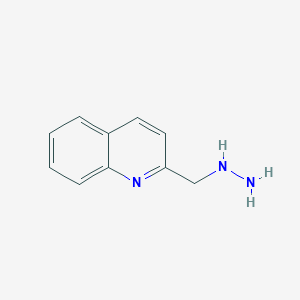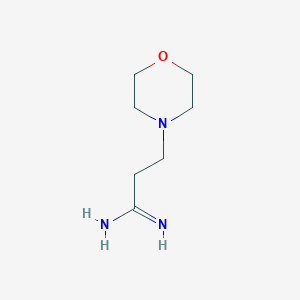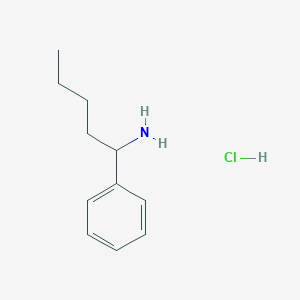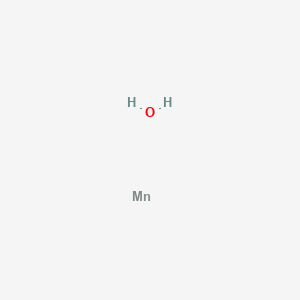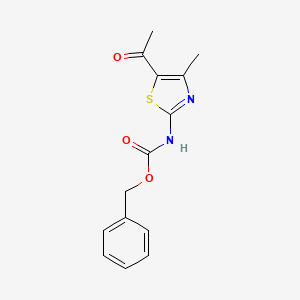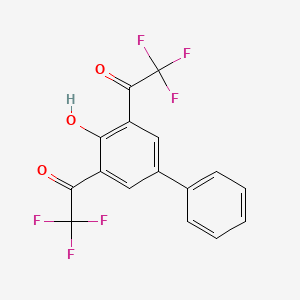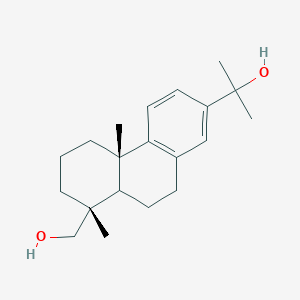
(1R,4aS,10aR)-1,2,3,4,4a,9,10,10a-Octahydro-alpha7,alpha7,1,4a-tetramethyl-1,7-phenanthrenedimethanol; 8,11,13-Abietatriene-15,18-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4bS,8R)-8-(hydroxymethyl)-4b,8-dimethyl-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propan-2-ol is a complex organic compound with a unique structure It features a hexahydrophenanthrene core, which is a partially hydrogenated derivative of phenanthrene, a polycyclic aromatic hydrocarbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4bS,8R)-8-(hydroxymethyl)-4b,8-dimethyl-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propan-2-ol likely involves multiple steps, including the formation of the hexahydrophenanthrene core and the introduction of hydroxymethyl and propan-2-ol groups. Typical synthetic routes may include:
Hydrogenation: Partial hydrogenation of phenanthrene to form hexahydrophenanthrene.
Functional Group Introduction: Introduction of hydroxymethyl and propan-2-ol groups through reactions such as hydroxylation and alkylation.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of catalysts, controlled reaction conditions, and purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols or hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Simpler alcohols, hydrocarbons.
Substitution Products: Alkylated or acylated derivatives.
科学的研究の応用
2-[(4bS,8R)-8-(hydroxymethyl)-4b,8-dimethyl-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propan-2-ol may have various applications in scientific research, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biochemical pathways involving hydroxyl and alkyl groups.
Medicine: Investigating its pharmacological properties and potential therapeutic applications.
Industry: Use in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[(4bS,8R)-8-(hydroxymethyl)-4b,8-dimethyl-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propan-2-ol would depend on its specific interactions with molecular targets. This may involve:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Receptor Interaction: Modulating receptor function in biological systems.
Pathway Modulation: Affecting biochemical pathways through its functional groups.
類似化合物との比較
Similar Compounds
Phenanthrene: The parent compound, a polycyclic aromatic hydrocarbon.
Hexahydrophenanthrene: A partially hydrogenated derivative of phenanthrene.
Other Hydroxymethyl and Propan-2-ol Derivatives: Compounds with similar functional groups.
Uniqueness
2-[(4bS,8R)-8-(hydroxymethyl)-4b,8-dimethyl-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propan-2-ol is unique due to its specific combination of a hexahydrophenanthrene core with hydroxymethyl and propan-2-ol groups, which may confer distinct chemical and biological properties.
For detailed and specific information, consulting scientific literature and databases is recommended
特性
分子式 |
C20H30O2 |
|---|---|
分子量 |
302.5 g/mol |
IUPAC名 |
2-[(4bS,8R)-8-(hydroxymethyl)-4b,8-dimethyl-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propan-2-ol |
InChI |
InChI=1S/C20H30O2/c1-18(2,22)15-7-8-16-14(12-15)6-9-17-19(3,13-21)10-5-11-20(16,17)4/h7-8,12,17,21-22H,5-6,9-11,13H2,1-4H3/t17?,19-,20+/m0/s1 |
InChIキー |
FKCPLBHSZGVMNG-ZYJPSCNZSA-N |
異性体SMILES |
C[C@]1(CCC[C@]2(C1CCC3=C2C=CC(=C3)C(C)(C)O)C)CO |
正規SMILES |
CC1(CCCC2(C1CCC3=C2C=CC(=C3)C(C)(C)O)C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


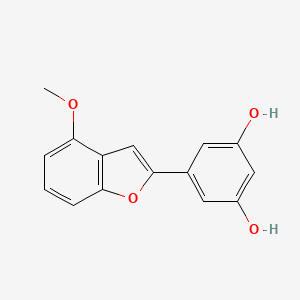
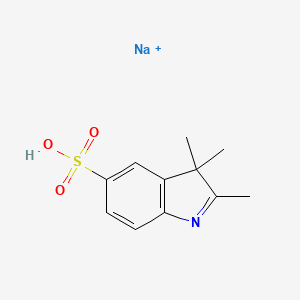
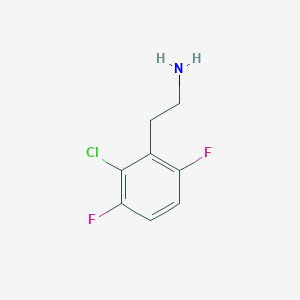
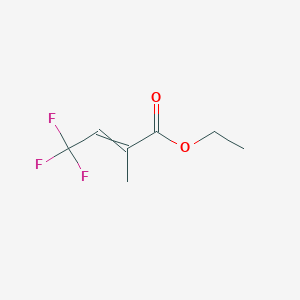
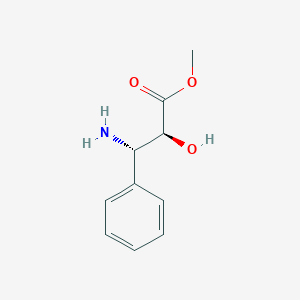
![[2-(2,4,5-Trifluorophenyl)ethyl]hydrazine](/img/structure/B12441105.png)
![(2E)-3-[3-(Dihydroxyboranyl)phenyl]prop-2-enoic acid](/img/structure/B12441112.png)
